5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: is a chemical compound with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with acridine-9-carboxylic acid in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-: Similar in structure but lacks the carboxylic acid group.
Naphthalene, 1,2,3,4-tetrahydro-5,8-dimethyl-: Another structurally related compound with different methyl group positions.
Uniqueness
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKXNCDFZOQBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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